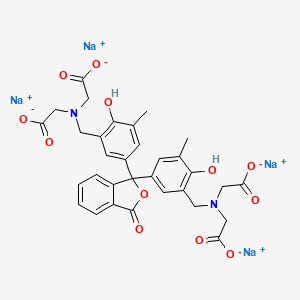

o-Cresolphthalein complexone tetrasodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32N2O12.4Na/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42;;;;/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42);;;;/q;4*+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSMPPVYJZJBIES-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)CN(CC(=O)[O-])CC(=O)[O-])C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N2Na4O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2411-89-4 (Parent) | |

| Record name | Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID30889800 | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

724.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62698-54-8 | |

| Record name | Glycine, N,N'-((3-oxo-1(3H)-isobenzofuranylidene)bis((6-hydroxy-5-methyl-3,1-phenylene)methylene))bis(N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062698548 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-, sodium salt (1:4) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30889800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

o-Cresolphthalein complexone tetrasodium salt mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of o-Cresolphthalein Complexone Tetrasodium Salt

Authored by: A Senior Application Scientist

Preamble: The Quintessential Role of Metallochromic Indicators in Modern Analytics

In the landscape of analytical chemistry and clinical diagnostics, the precise quantification of metal ions is a cornerstone of countless research and diagnostic endeavors. Among the arsenal of tools available, metallochromic indicators stand out for their elegant simplicity and robust performance. These molecules, which exhibit a distinct color change upon binding to specific metal ions, form the basis of numerous colorimetric assays. This guide delves into the intricate workings of one such vital indicator: o-Cresolphthalein Complexone (o-CPC), presented as its water-soluble tetrasodium salt. Our objective is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its mechanism of action, grounded in established chemical principles and validated experimental protocols.

Section 1: Foundational Chemistry of o-Cresolphthalein Complexone

o-Cresolphthalein Complexone, also known as Metalphthalein, is a sophisticated organic dye derived from the phthalein class of indicators.[1][2] Its structure is characterized by a central phthalein core functionalized with two cresol rings, which are further substituted with iminodiacetic acid groups (-N(CH₂COOH)₂).[3] It is these iminodiacetic acid moieties that bestow upon the molecule its potent chelating capabilities.

-

IUPAC Name: 2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid[3]

-

Formulation: For practical applications, o-CPC is typically used as its tetrasodium salt (C₃₂H₂₈N₂Na₄O₁₂), which significantly enhances its solubility in aqueous solutions.[5]

The power of o-CPC lies in its dual nature: it is both a pH indicator and a metal ion chelator. This duality is central to its mechanism of action in quantitative assays.

Section 2: The Core Mechanism of Action: A pH-Mediated Chelation

The primary function of o-Cresolphthalein Complexone is to form a stable, colored complex with alkaline earth metal ions, most notably calcium (Ca²⁺).[4][5][6] This reaction is highly dependent on the pH of the medium, a critical parameter that must be rigorously controlled for accurate and reproducible results.

The Indispensable Role of Alkaline pH

The chelation reaction proceeds efficiently only under alkaline conditions, typically at a pH between 10 and 11.[7][8] The rationale for this is twofold:

-

Deprotonation of the Ligand: At an alkaline pH, the carboxylic acid and phenolic hydroxyl groups on the o-CPC molecule become deprotonated. This exposes the negatively charged oxygen and nitrogen atoms, transforming the molecule into a potent polydentate ligand capable of coordinating with a positively charged metal cation like Ca²⁺.

-

Conformational Change and Color Development: In its protonated state (at neutral or acidic pH), the molecule exists in a conformation that absorbs light outside the visible spectrum, rendering it colorless. The deprotonation in an alkaline environment induces a conformational change in the phthalein backbone, but it is the subsequent binding of calcium that locks the molecule into a specific resonant structure. This Ca²⁺-o-CPC complex exhibits strong absorbance in the visible spectrum, resulting in the characteristic deep purple color.[7][9]

The Chelation Process and Spectrophotometric Detection

The reaction can be summarized as follows:

Ca²⁺ + o-Cresolphthalein Complexone (colorless at alkaline pH) → Ca²⁺-o-CPC Complex (purple) [7][9]

Caption: pH-dependent chelation of Ca²⁺ by o-CPC leading to a quantifiable color change.

Addressing Interferences: The Magnesium Challenge

A significant consideration in the use of o-CPC is its cross-reactivity with other divalent cations, particularly magnesium (Mg²⁺), which is often present in biological samples.[8][13] To ensure the assay's specificity for calcium, a masking agent is employed. 8-hydroxyquinoline is the reagent of choice for this purpose.[8][13] It preferentially chelates magnesium ions, forming a stable complex that prevents Mg²⁺ from binding to the o-CPC indicator, thereby eliminating this potential interference.[8][13]

Section 3: A Validated Experimental Protocol for Serum Calcium Quantification

This section provides a robust, self-validating protocol for the determination of calcium concentration in serum samples. The principle of self-validation is embedded in the concurrent analysis of a known standard, which calibrates the assay for each run.

Reagents and Materials

-

R1: Buffer Reagent: 2-Amino-2-methyl-1-propanol buffer (pH ~10.5).[10]

-

R2: Chromogen Reagent: o-Cresolphthalein Complexone and 8-hydroxyquinoline in a buffered solution.[8]

-

Working Reagent: A 1:1 mixture of R1 and R2, prepared fresh daily.[7]

-

Calcium Standard: A certified standard solution of known concentration (e.g., 10 mg/dL).[10]

-

Samples: Serum, heparinized plasma, or other biological fluids. Note: Anticoagulants like EDTA, citrate, or oxalate must be avoided as they will chelate calcium, making it unavailable for the reaction.[7][10]

-

Equipment: Spectrophotometer capable of reading at 578 nm, calibrated cuvettes, and precision pipettes.

Step-by-Step Assay Procedure

-

Reagent Preparation: Prepare the Working Reagent by mixing equal volumes of R1 (Buffer) and R2 (Chromogen). Allow the solution to equilibrate to room temperature.

-

Assay Setup: Label three cuvettes: "Blank," "Standard," and "Sample."

-

Pipetting:

-

To all three cuvettes, add 1.0 mL of the Working Reagent.

-

To the "Blank" cuvette, add 10 µL of deionized water.

-

To the "Standard" cuvette, add 10 µL of the Calcium Standard.

-

To the "Sample" cuvette, add 10 µL of the serum sample.

-

-

Incubation: Mix the contents of each cuvette thoroughly by gentle inversion. Incubate at room temperature (20-25°C) for 5 minutes.[7] This allows for complete color development. The final color is stable for approximately 60 minutes.[7]

-

Measurement: Set the spectrophotometer to zero absorbance at 578 nm using the "Blank" cuvette.

-

Data Acquisition: Immediately read and record the absorbance of the "Standard" (Abs_Standard) and "Sample" (Abs_Sample).

Calculation of Results

The calcium concentration in the sample is calculated using the following ratiometric formula:

Calcium Concentration (mg/dL) = (Abs_Sample / Abs_Standard) * Concentration of Standard (mg/dL)

This calculation inherently corrects for minor variations in reagent activity or instrument response between runs.

Caption: Standardized workflow for the colorimetric quantification of calcium using o-CPC.

Section 4: Data Presentation and Quality Control

For reliable and accurate results, adherence to established assay parameters and a proactive approach to troubleshooting are essential.

Key Assay Parameters

| Parameter | Recommended Value/Range | Rationale & Field Insights |

| Wavelength (λmax) | 570 - 580 nm (578 nm is common) | This is the peak absorbance of the Ca²⁺-o-CPC complex, ensuring maximum sensitivity and adherence to the Beer-Lambert law. |

| Assay Type | Endpoint | The reaction is allowed to go to completion before a single absorbance reading is taken. |

| pH | 10.0 - 11.0 | Essential for the deprotonation of o-CPC, enabling chelation. Deviations can lead to incomplete color formation or instability. |

| Incubation Time | 5 minutes | Sufficient time for the reaction to reach equilibrium at room temperature. Longer times offer no benefit and may increase evaporation risk. |

| Sample Volume | 10 - 20 µL | Small sample volumes are typical for microplate and cuvette-based assays, conserving precious samples. |

| Linearity | Up to 15-20 mg/dL | The assay is linear within this physiological and pathophysiological range. Samples exceeding this should be diluted and re-assayed.[7][10] |

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Recommended Action(s) |

| Low or No Color Development | Incorrect pH (buffer expired or improperly prepared). Reagent degradation. Presence of a strong chelator (e.g., EDTA) in the sample. | Verify the pH of the working reagent. Use fresh reagents. Recollect sample using appropriate (heparin) or no anticoagulant. |

| High Reagent Blank Absorbance | Contaminated reagents or glassware. Reagent instability. | Use acid-washed (0.1N HCl) and deionized water-rinsed glassware.[7] Prepare fresh working reagent daily. |

| Result Inconsistency | Inaccurate pipetting. Temperature fluctuations affecting reaction rate. Sample turbidity. | Calibrate pipettes regularly. Ensure all reagents and samples are at room temperature before starting. Centrifuge turbid samples prior to assay. |

| Precipitation in Cuvette | High protein or lipid concentration in the sample. | A sample blank may be necessary for highly lipemic or icteric samples.[8] Dilute the sample if necessary. |

Conclusion

The o-Cresolphthalein Complexone method provides a rapid, sensitive, and reliable means for the quantitative determination of calcium. Its mechanism, rooted in the principles of pH-dependent chelation and colorimetry, is both elegant and robust. By understanding the causality behind each step—from the necessity of an alkaline environment to the strategic masking of interfering ions—researchers can confidently implement this assay, ensuring data of the highest integrity for their scientific and clinical investigations.

References

-

National Center for Biotechnology Information. (n.d.). Stoichiometry of the reactions of calcium with the metallochromic indicator dyes antipyrylazo III and arsenazo III. PubMed. Retrieved from [Link]

-

Recombigen Laboratories Pvt Ltd. (n.d.). CALCIUM (O-Cresolphthalein Complexone (OCPC) Method). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). o-Cresolphthalein complexone. PubChem. Retrieved from [Link]

-

Vitro Scient. (n.d.). CALCIUM. Retrieved from [Link]

-

Wikipedia. (n.d.). Complexometric indicator. Retrieved from [Link]

-

Arena BioScien. (n.d.). Calcium O-CPC. Retrieved from [Link]

-

Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10. Retrieved from [Link]

-

Clinical Chemistry. (1966). determination of serum calcium by means of orthocresolphthalein complexone. Retrieved from [Link]

-

ProQuest. (n.d.). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. Retrieved from [Link]

-

YouTube. (2021). Lesson 52 Metal Ion Indicators. Retrieved from [Link]

-

CHEMPAK. (2020). CALCIUM (OCPC METHOD). Retrieved from [Link]

-

Wikipedia. (n.d.). o-Cresolphthalein. Retrieved from [Link]

-

Loba Chemie. (n.d.). o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. Retrieved from [Link]

-

Medium. (2018). o-cresolphthalein complexone. GSP Chem. Retrieved from [Link]

Sources

- 1. 2411-89-4 CAS | o-CRESOLPHTHALEIN COMPLEXONE | Laboratory Chemicals | Article No. 03011 [lobachemie.com]

- 2. o-CRESOLPHTHALEIN | Ennore India Chemicals [ennoreindiachemicals.com]

- 3. o-Cresolphthalein complexone | C32H32N2O12 | CID 75485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. o-Cresolphthalein Complexone CAS#: 2411-89-4 [m.chemicalbook.com]

- 5. Buy this compound | 62698-54-8 [smolecule.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 5.imimg.com [5.imimg.com]

- 8. reckondiagnostics.com [reckondiagnostics.com]

- 9. vitroscient.com [vitroscient.com]

- 10. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. adipogen.com [adipogen.com]

- 13. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption - ProQuest [proquest.com]

An In-Depth Technical Guide to o-Cresolphthalein Complexone Tetrasodium Salt: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

o-Cresolphthalein complexone tetrasodium salt is a vital metallochromic indicator and chelating agent with extensive applications in analytical chemistry, clinical diagnostics, and water quality monitoring. This guide provides a comprehensive overview of its chemical properties, mechanism of action, and practical applications, with a focus on the spectrophotometric determination of calcium. Detailed protocols, troubleshooting guidance, and an exploration of the underlying thermodynamic principles are presented to equip researchers and professionals with the knowledge to effectively utilize this versatile compound.

Introduction: The Significance of a Versatile Chelator

This compound, also known as Phthalein Purple, is a water-soluble dye belonging to the phthalein family.[1][2] Its molecular structure, featuring iminodiacetic acid groups, endows it with the ability to form stable, colored complexes with various metal ions, most notably alkaline earth metals such as calcium (Ca²⁺) and magnesium (Mg²⁺).[3] This property makes it an invaluable tool in complexometric titrations and colorimetric assays.[3] The intensity of the color change is directly proportional to the concentration of the metal ion, allowing for precise quantification.[4]

This guide will delve into the fundamental chemical and physical properties of this compound, elucidate the mechanism behind its colorimetric response, and provide detailed, field-proven protocols for its application in calcium determination.

Physicochemical Properties: A Quantitative Overview

The utility of this compound in various analytical applications is underpinned by its distinct physicochemical properties.

| Property | Value | Reference(s) |

| Chemical Formula | C₃₂H₂₈N₂Na₄O₁₂ | [1] |

| Molecular Weight | 724.53 g/mol | [1] |

| CAS Number | 62698-54-8 | [1] |

| Appearance | Purple powder or crystals | [5] |

| Solubility | Good water solubility | [5] |

| pH Indicator Range | Colorless below pH 8.2, purple above pH 9.8 | [3][4] |

| Maximum Absorption (λmax) | ~575 nm (in alkaline solution with Ca²⁺) | [6] |

| Stability | Air sensitive in solid form | [5] |

Table 1: Key Physicochemical Properties of this compound

Mechanism of Action: The Chemistry of Color Change

The functionality of this compound as a metallochromic indicator is rooted in its pH-dependent chromophore and its ability to act as a chelating agent.

At a pH below 8.2, the molecule exists in a colorless lactone form.[4] As the pH increases into the alkaline range (typically pH 10-11 for calcium assays), the lactone ring opens to form a quinoid structure, which is responsible for the compound's inherent color.[7] The presence of metal ions, such as Ca²⁺, leads to the formation of a stable chelate complex. This complexation event causes a significant shift in the absorption spectrum, resulting in a distinct color change, typically to a deep purple.[4] The intensity of this purple color is directly proportional to the concentration of the metal-complex, forming the basis for quantitative spectrophotometric analysis.[7]

Caption: Chelation of Ca²⁺ by o-Cresolphthalein Complexone in an alkaline medium.

The iminodiacetate functional groups on the molecule play a crucial role in coordinating with the metal ion, forming a stable, multidentate complex. This "chelate effect" enhances the stability of the complex compared to monodentate ligands.[5]

Spectrophotometric Determination of Calcium: A Step-by-Step Protocol

The determination of calcium in biological fluids like serum is a common and critical diagnostic procedure. The following protocol is a robust and validated method utilizing this compound.

Reagent Preparation

It is crucial to use calcium-free deionized water for all reagent preparations and to use acid-washed glassware to avoid contamination.

-

Color Reagent:

-

Dissolve a precise amount of this compound in a small volume of dilute sodium hydroxide solution.

-

Add 8-hydroxyquinoline solution (a masking agent to prevent interference from magnesium).[7]

-

Adjust the pH to a weakly acidic or neutral level for stability during storage.

-

Bring to the final volume with deionized water. Store in a tightly sealed container, protected from light.

-

-

Buffer Solution (Alkaline):

-

Prepare a buffer solution with a pH of approximately 10-11. A common choice is an ethanolamine or 2-amino-2-methyl-1-propanol buffer.[7]

-

-

Calcium Standard Solutions:

-

Prepare a stock standard solution of known calcium concentration (e.g., 100 mg/dL) using a primary standard grade calcium carbonate dissolved in a minimal amount of hydrochloric acid and diluted with deionized water.

-

Prepare a series of working standards by diluting the stock solution to cover the expected physiological range of calcium concentrations.

-

Experimental Workflow

Caption: Experimental workflow for the spectrophotometric determination of calcium.

Procedure

-

Label test tubes for a blank, a series of standards, and the unknown samples.

-

Pipette a defined volume of the working color reagent into each tube.

-

Add a small, precise volume of the corresponding standard solution or sample to each tube. For the blank, add an equal volume of deionized water.

-

Add a defined volume of the alkaline buffer to each tube to initiate the color-forming reaction.

-

Mix the contents of each tube thoroughly and allow for a short incubation period (typically 5-10 minutes) at room temperature for the color to develop fully and stabilize.

-

Set the spectrophotometer to a wavelength of approximately 575 nm.

-

Zero the spectrophotometer using the reagent blank.

-

Measure the absorbance of each standard and sample.

Data Analysis

-

Construct a calibration curve by plotting the absorbance of the standards against their known calcium concentrations.

-

The relationship should be linear over the tested range. Perform a linear regression analysis to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the calcium concentration, 'm' is the slope, and 'c' is the y-intercept.

-

Determine the calcium concentration in the unknown samples by interpolating their absorbance values on the calibration curve or by using the equation from the linear regression.

Factors Influencing Performance and Troubleshooting

Several factors can impact the accuracy and reproducibility of assays using this compound.

-

pH: The pH of the final reaction mixture is critical. The optimal pH for the calcium-complexone color development is typically between 10 and 11.[7] Deviations from this range can lead to incomplete color formation or instability of the complex, resulting in inaccurate readings.

-

Interference from Magnesium: Magnesium ions also form a colored complex with o-cresolphthalein complexone, which can lead to a positive interference and an overestimation of the calcium concentration.[8] This interference is effectively mitigated by the addition of 8-hydroxyquinoline, which preferentially chelates magnesium, rendering it unavailable to react with the primary indicator.[7]

-

Hemolysis: The presence of hemoglobin from hemolyzed samples can cause spectral interference, potentially affecting the accuracy of the results. The extent of this interference can depend on the specific reagent formulation and the order of reagent addition.[9]

-

Temperature: The rate of color development and the stability of the final colored complex can be influenced by temperature. It is essential to maintain a consistent temperature throughout the assay.

-

Contamination: Given the ubiquitous nature of calcium, meticulous care must be taken to avoid contamination from glassware, pipette tips, and water.

Troubleshooting Guide:

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Absorbance Readings | Incorrect pH, degraded reagents, insufficient incubation time. | Verify the pH of the buffer, prepare fresh reagents, ensure adequate incubation. |

| High Blank Absorbance | Contaminated reagents or glassware. | Use high-purity water, acid-wash all glassware. |

| Non-linear Calibration Curve | Incorrect standard dilutions, significant interference. | Prepare fresh standards, ensure proper masking of interfering ions. |

| Drifting Absorbance Readings | Unstable complex, temperature fluctuations. | Allow sufficient time for color stabilization, control the assay temperature. |

Table 2: Common Troubleshooting Scenarios

Safety and Handling

As with all laboratory chemicals, proper safety precautions should be observed when handling this compound.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of the powder by working in a well-ventilated area or using a fume hood.

-

In case of contact with skin or eyes, rinse thoroughly with water.

-

Store the solid compound in a tightly sealed container in a cool, dry place, protected from air and moisture to maintain its integrity.[5]

Conclusion: A Cornerstone of Analytical Chemistry

This compound remains a cornerstone in the field of analytical chemistry due to its reliability, sensitivity, and cost-effectiveness for the determination of calcium and other alkaline earth metals. A thorough understanding of its chemical properties, the principles of its color-forming reaction, and the critical parameters of its application are paramount for obtaining accurate and reproducible results. By following the detailed protocols and troubleshooting guidance provided in this guide, researchers and drug development professionals can confidently employ this versatile reagent in their analytical workflows, contributing to advancements in clinical diagnostics and scientific research.

References

Sources

- 1. scbt.com [scbt.com]

- 2. gspchem.com [gspchem.com]

- 3. nbinno.com [nbinno.com]

- 4. o-Cresolphthalein - Wikipedia [en.wikipedia.org]

- 5. Buy this compound | 62698-54-8 [smolecule.com]

- 6. Page loading... [wap.guidechem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Applications of o-Cresolphthalein Complexone Tetrasodium Salt

This guide provides a comprehensive technical overview of o-Cresolphthalein Complexone Tetrasodium Salt, a vital chelating agent and colorimetric indicator. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's intricate structure, its mechanism of action, and its practical applications, particularly in the precise quantification of calcium.

Introduction: Unveiling a Key Analytical Reagent

o-Cresolphthalein Complexone, also known by synonyms such as Phthalein Purple and Metal Phthalein, is a complex organic molecule widely employed in analytical chemistry.[1][2] Its primary utility lies in its ability to form stable, colored complexes with alkaline earth metals, most notably calcium.[3] This property makes it an invaluable tool in diverse fields, including clinical diagnostics for the determination of serum calcium, water quality analysis for assessing water hardness, and various biochemical assays.[3][4] This guide will elucidate the fundamental chemical and physical properties of its tetrasodium salt, explore the structural basis of its function, and provide a detailed protocol for its application in calcium determination.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture of this compound is paramount to appreciating its function as a selective chelating agent.

Chemical Identity

The compound is systematically named tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate.[5] Key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 62698-54-8[4][6] |

| Molecular Formula | C₃₂H₂₈N₂Na₄O₁₂[6] |

| Molecular Weight | 724.53 g/mol [3] |

| Appearance | Off-white to beige or light brown powder[4][7] |

| Solubility | Soluble in water and methanol[1][8] |

Structural Elucidation

The core of the molecule is a phthalein structure, derived from the condensation of phthalic anhydride and o-cresol.[3] This central scaffold is functionalized with two iminodiacetic acid groups, which are crucial for its metal-chelating properties.

Caption: 2D representation of o-Cresolphthalein Complexone.

Mechanism of Action: The Basis of Colorimetric Detection

The utility of this compound as a colorimetric indicator is rooted in a distinct structural transformation that occurs upon chelation of a metal ion, particularly Ca²⁺. This process is highly pH-dependent and results in a significant shift in the molecule's absorption spectrum.

The Role of pH and the Lactone Ring

In a neutral or acidic medium, the molecule exists in a colorless, lactone form.[1] The central carbon atom is sp³ hybridized, and the electronic conjugation between the aromatic rings is interrupted. As the pH becomes alkaline (typically around pH 10-11), the phenolic hydroxyl groups are deprotonated.[9][10] However, it is the coordination with a calcium ion that induces the pivotal structural change.

Calcium-Induced Conformational Change and Color Development

In an alkaline environment, the deprotonated phenolic oxygens and the carboxylate groups of the iminodiacetic acid moieties become available for coordination with a calcium ion. The binding of Ca²⁺ facilitates the opening of the lactone ring, leading to the formation of a highly conjugated, quinoidal structure. This extended π-system is the chromophore responsible for the vibrant purple color of the complex. The central carbon atom transitions to an sp² hybridized state, allowing for electron delocalization across the entire molecule.

Caption: Calcium-induced structural transformation of o-Cresolphthalein Complexone.

Spectroscopic Properties

The formation of the calcium complex results in a significant change in the UV-Vis absorption spectrum. The colorless form of the indicator shows minimal absorbance in the visible region. Upon complexation with calcium, a strong absorption band appears, typically with a maximum wavelength (λmax) in the range of 570-580 nm.[1][11][12][13] The intensity of this absorption is directly proportional to the concentration of the calcium complex, forming the basis for quantitative analysis.

Application in the Colorimetric Determination of Calcium

The most prominent application of this compound is in the spectrophotometric quantification of calcium in various biological and environmental samples.

Principle of the Assay

The assay is based on the formation of the colored complex between calcium and the indicator in an alkaline buffer. The absorbance of the resulting solution is measured at the λmax of the complex, and the calcium concentration is determined by comparison to a standard curve.

Management of Interferences

A significant challenge in calcium determination is the potential interference from other divalent cations, particularly magnesium (Mg²⁺), which is often present in biological samples. To ensure the selectivity of the assay for calcium, a masking agent is typically employed. 8-Hydroxyquinoline is commonly used to preferentially chelate magnesium ions, preventing them from reacting with the o-Cresolphthalein complexone.[9][14]

Experimental Protocol: Spectrophotometric Determination of Calcium

This protocol provides a generalized procedure for the colorimetric determination of calcium in a serum sample.

Materials:

-

This compound

-

8-Hydroxyquinoline

-

Alkaline buffer (e.g., 2-Amino-2-methyl-1-propanol buffer, pH 10.5)

-

Calcium standard solution (e.g., 10 mg/dL)[9]

-

Hydrochloric acid (for cleaning glassware)

-

Spectrophotometer

-

Cuvettes

-

Micropipettes

Procedure:

-

Reagent Preparation:

-

Prepare a color reagent by dissolving this compound and 8-hydroxyquinoline in the alkaline buffer to the desired concentrations. This solution should be prepared fresh daily.[9]

-

-

Sample and Standard Preparation:

-

Allow all reagents, samples, and standards to reach room temperature.

-

Prepare a series of calcium standards by diluting the stock standard solution.

-

Prepare a reagent blank using the alkaline buffer.

-

-

Assay Procedure:

-

Pipette a small, precise volume of the sample, standard, or blank into separate test tubes or cuvettes.

-

Add a larger, precise volume of the color reagent to each tube/cuvette.

-

Mix thoroughly and incubate at room temperature for a specified time (typically 5-10 minutes) to allow for complete color development.[9][11]

-

-

Spectrophotometric Measurement:

-

Data Analysis:

-

Construct a standard curve by plotting the absorbance of the standards against their known concentrations.

-

Determine the calcium concentration in the samples by interpolating their absorbance values on the standard curve.

-

Sources

- 1. o-Cresolphthalein Complexone - CAS-Number 2411-89-4 - Order from Chemodex [chemodex.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Buy this compound | 62698-54-8 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Thermo Scientific Chemicals o-Cresolphthalein complexone, indicator grade 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scbt.com [scbt.com]

- 7. One moment, please... [alphachemika.co]

- 8. adipogen.com [adipogen.com]

- 9. reckondiagnostics.com [reckondiagnostics.com]

- 10. biolabo.fr [biolabo.fr]

- 11. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 12. researchgate.net [researchgate.net]

- 13. Absorption [Phthalein Purple] | AAT Bioquest [aatbio.com]

- 14. vitroscient.com [vitroscient.com]

- 15. taylorandfrancis.com [taylorandfrancis.com]

An In-Depth Technical Guide to the Chelating Properties of o-Cresolphthalein Complexone Tetrasodium Salt

Foreword

o-Cresolphthalein complexone (OCPC), particularly as its water-soluble tetrasodium salt, stands as a cornerstone reagent in the field of analytical chemistry.[1][2] Its profound ability to form distinctively colored complexes with alkaline earth metals has rendered it indispensable for the quantitative analysis of calcium in myriad biological and industrial settings.[3][4] This guide moves beyond a superficial overview to provide researchers, scientists, and drug development professionals with a detailed understanding of the fundamental principles governing its chelating behavior, the mechanistic basis of its analytical applications, and robust protocols for its effective implementation. We will explore the causality behind experimental design, ensuring a narrative grounded in scientific integrity and practical utility.

The Molecular Basis of Chelation: Structure and Mechanism

o-Cresolphthalein complexone is a derivative of o-cresolphthalein, a phthalein dye, which has been structurally modified to incorporate powerful chelating functionalities.[3][5] The core structure features a central phthalein backbone, but its true chelating power resides in the two bis-(carboxymethyl)aminomethyl groups (also known as iminodiacetate groups) attached to the cresol rings.[6][7]

These iminodiacetate moieties, along with the phenolic hydroxyl groups, act as multidentate ligands. This means they can bind to a single metal ion at multiple points simultaneously, forming a stable, ring-like structure known as a chelate. This multidentate coordination is thermodynamically favored over binding by multiple individual (monodentate) ligands, a phenomenon known as the "chelate effect," which accounts for the high stability of the resulting metal complexes.[1]

Caption: Experimental workflow for the OCPC calcium assay.

Step-by-Step Procedure

-

Pipetting: Label three cuvettes: "Blank," "Standard," and "Sample."

-

To all three cuvettes, add 1.0 mL of the OCPC Color Reagent.

-

To the "Blank" cuvette, add 10 µL of deionized water.

-

To the "Standard" cuvette, add 10 µL of the Calcium Standard.

-

To the "Sample" cuvette, add 10 µL of the patient serum.

-

-

Incubation: Mix the contents of each cuvette thoroughly and incubate for 5 minutes at room temperature (20-25°C). T[8]his allows time for the color development to reach completion.

-

Measurement:

-

Set a spectrophotometer to a wavelength of 575 nm. [9] * Zero the instrument using the "Reagent Blank" cuvette. This step is critical as it subtracts the absorbance of the reagent itself, ensuring that only the absorbance from the Ca-OCPC complex is measured.

-

Measure and record the absorbance of the "Standard" (A_standard) and the "Sample" (A_sample).

-

-

Calculation: The calcium concentration in the sample is calculated using the following formula, which is derived from the Beer-Lambert law:

Calcium (mg/dL) = (A_sample / A_standard) * Concentration of Standard

For example: If A_sample = 0.250, A_standard = 0.280, and the Standard concentration is 10 mg/dL, then the sample calcium is (0.250 / 0.280) * 10 = 8.93 mg/dL.

Broader Applications in Research and Development

While clinical diagnostics is its most common application, the robust chelating properties of OCPC are leveraged in several research and development domains.

-

Drug Development: In pharmaceutical formulation, OCPC can be used to quantify calcium in oral supplements or to assess the stability of calcium-containing drug products. I[1][4]t can also be employed in preclinical studies to investigate how a novel drug candidate might interfere with calcium homeostasis.

-

Bone Biology Research: The OCPC assay is a fundamental tool in in vitro bone resorption studies. R[10][11]esearchers can culture bone explants or osteoclasts on bone slices and use the OCPC method to measure the amount of calcium released into the culture medium, providing a direct quantitative measure of bone breakdown. *[10][11] Environmental Science: The determination of water hardness, a measure of dissolved calcium and magnesium, is a critical aspect of water quality assessment. OCPC-based methods provide a rapid and reliable way to quantify these ions in environmental samples.

o-Cresolphthalein complexone tetrasodium salt is more than a simple dye; it is a sophisticated chelating agent whose utility is rooted in fundamental principles of coordination chemistry. Its ability to form a stable, intensely colored complex with calcium, combined with the elegant use of masking agents like 8-hydroxyquinoline to eliminate interference, has established the OCPC method as a rapid, simple, and robust analytical technique. F[3][5]or researchers and developers, a thorough understanding of its mechanism, the rationale behind protocol design, and its potential applications provides a powerful tool for quantitative analysis in a vast range of scientific disciplines.

References

- Stern, J., & Lewis, W. H. P. (1965). Determination of serum calcium by means of orthocresolphthalein complexone. Vertex AI Search.

- Guidechem. o-Cresolphthalein Complexone 2411-89-4 wiki. Guidechem.

- Smolecule. This compound | 62698-54-8. Smolecule.

- GSP Chem.

- Vitro Scient. CALCIUM. Vitro Scient.

- Spectrum Diagnostics. Calcium OCPC.FH10. spectrum-diagnostics.com.

- Chem-Impex. O-Cresolphthalein complexone sodium salt. Chem-Impex.

- GSP Chem. (2018). o-cresolphthalein complexone. Medium.

- MYCO Instrumentation, Inc. (2021). CA Instructions For Use Calcium oCPC.

- Biolabo. CALCIUM CPC method. BIOLABO.

- Mohan, S. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. eScholarship.org.

- Morin, L. G. (1974). Direct colorimetric determination of serum calcium with o-cresolphthalein complexon.

- ChemicalBook. o-Cresolphthalein Complexone CAS#: 2411-89-4. ChemicalBook.

- AdipoGen Life Sciences. Calcium Colorimetric Assay Kit (O-Cresolphthalein Method). AdipoGen Life Sciences.

- Mohan, S. (2012). Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption. ProQuest.

- Google Patents. (1976). US3938954A - Determination of calcium.

- BOC Sciences. CAS 2411-89-4 o-Cresolphthalein Complexone. BOC Sciences.

- ResearchGate. EFFECT op INTERFERING SUBSTANCES ON RECOVERY OF URINARY CALCIUM.

- Chem-Impex. o-Cresolphthalein Complexone sodium salt. Chem-Impex.

- Sigma-Aldrich. o-Cresolphthalein Complexone powder 2411-89-4. Sigma-Aldrich.

- Wikipedia. o-Cresolphthalein. Wikipedia.

- ResearchGate. (2018). The spectra of indicator o-cresolphthalein complexone (o-CC) and its complex with calcium and magnesium ions at pH 7.5.

- Labclinics. o-Cresolphthalein Complexone. Labclinics Shop.

- Loba Chemie. o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. Loba Chemie.

- PubChem. o-Cresolphthalein complexone. PubChem.

- Santa Cruz Biotechnology. This compound. Santa Cruz Biotechnology.

- ChemicalBook. o-Cresolphthalein Complexone | 2411-89-4. ChemicalBook.

- Hill, J. B. (1983). New reagent for colorimetric assay of calcium in serum. Clinical Chemistry, 29(6), 1130-2.

- Chemodex. o-Cresolphthalein Complexone - CAS-Number 2411-89-4. Chemodex.

- Corns, C. M., & Ludman, C. J. (1987). Some observations on the nature of the calcium-cresolphthalein complexone reaction and its relevance to the clinical laboratory. Annals of Clinical Biochemistry, 24(4), 345-51.

- Naito, H. K., & David, J. A. (1984). Evaluation of the ASTRA o-cresolphthalein complexone calcium method. Clinical Chemistry, 30(5), 766-9.

Sources

- 1. Buy this compound | 62698-54-8 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. gspchem.com [gspchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. medium.com [medium.com]

- 6. Page loading... [wap.guidechem.com]

- 7. o-Cresolphthalein complexone | C32H32N2O12 | CID 75485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrum-diagnostics.com [spectrum-diagnostics.com]

- 9. vitroscient.com [vitroscient.com]

- 10. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption [escholarship.org]

- 11. Theoretical Modeling of the o-Cresolphthalein Complexone Assay for Bone Calcium Resorption - ProQuest [proquest.com]

The Definitive Guide to Calcium Quantification Using o-Cresolphthalein Complexone Tetrasodium Salt

This technical guide provides a comprehensive overview of the o-cresolphthalein complexone (o-CPC) method for the quantitative determination of calcium. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of the assay, offers a detailed, field-proven protocol, and provides expert insights into potential challenges and their resolutions. Our focus is on empowering you to implement this robust and reliable method with a thorough understanding of its underlying chemistry and practical nuances.

Foundational Principles: The Chemistry of Calcium Detection

The o-cresolphthalein complexone assay is a colorimetric method predicated on the specific chelation of calcium ions by the o-CPC molecule. In its unbound state, at a neutral or acidic pH, the o-CPC reagent is colorless. However, in a precisely controlled alkaline environment, o-CPC undergoes a conformational change that allows its carboxyl and phenolic groups to form a stable, high-affinity complex with divalent calcium ions (Ca²⁺).[1][2][3] This binding event results in the formation of a distinct purple-colored complex.[3]

The intensity of the purple color is directly proportional to the concentration of calcium in the sample, a relationship governed by the Beer-Lambert Law.[1] The absorbance of this complex is maximal at a wavelength between 570 and 578 nm, allowing for precise quantification using a spectrophotometer.[1][4]

To ensure the specificity of the assay for calcium, particularly in biological matrices where other divalent cations such as magnesium are present, a masking agent is incorporated into the reagent formulation. 8-hydroxyquinoline is commonly employed for this purpose, as it preferentially binds to magnesium, preventing its interference with the o-CPC-calcium reaction.[2][3][5]

Figure 1: A diagram illustrating the core reaction of the o-CPC calcium assay and the role of the masking agent.

Assay Parameters and Performance Characteristics

The robustness of the o-CPC assay is defined by several key parameters that must be understood and controlled for accurate and reproducible results.

| Parameter | Typical Value/Range | Rationale and Field Insights |

| Wavelength of Maximum Absorbance (λmax) | 570 - 578 nm | While the peak is in this range, consistency is key. Once a wavelength is chosen for a study, it should not be altered. A narrow slit width on the spectrophotometer will improve sensitivity. |

| Optimal pH | 10.2 - 10.7 | This alkaline environment is critical for the conformational change in o-CPC that allows for calcium binding. Buffers such as 2-amino-2-methyl-1-propanol or diethanolamine are effective at maintaining this pH. |

| Linearity | Up to 15-20 mg/dL | Samples with calcium concentrations exceeding this range must be diluted with a calcium-free diluent (e.g., 0.9% saline) and the results multiplied by the dilution factor.[1] |

| Lower Limit of Detection | ~2.0 mg/dL | This is the lowest concentration of calcium that can be reliably distinguished from the blank. For applications requiring higher sensitivity, alternative methods may need to be considered. |

| Incubation Time | 5 minutes at room temperature | The color development is rapid and the resulting complex is stable for at least 60 minutes when protected from direct light.[6] |

A Self-Validating Experimental Protocol

This protocol is designed to be a self-validating system, incorporating quality control checks at each critical stage. It is intended for manual application but can be adapted for automated platforms.

Reagent Preparation (from scratch)

-

Calcium Stock Standard (100 mg/dL): Accurately weigh 0.2497 g of primary standard grade calcium carbonate (CaCO₃), previously dried at 110°C for 2-3 hours. Dissolve in a minimal volume of 1N HCl (approximately 6 mL) and dilute to a final volume of 100 mL with deionized water in a volumetric flask.

-

Working Calcium Standard (10 mg/dL): Dilute 10 mL of the Calcium Stock Standard to 100 mL with deionized water in a volumetric flask.

-

Alkaline Buffer (pH 10.5): Prepare a 0.3 M solution of 2-amino-2-methyl-1-propanol. Adjust the pH to 10.5 using 1N HCl. Rationale: This buffer has a pKa that provides strong buffering capacity in the optimal pH range for the assay.

-

o-CPC Chromogen Reagent:

-

Dissolve 80 mg of o-cresolphthalein complexone tetrasodium salt in 50 mL of deionized water.

-

Dissolve 700 mg of 8-hydroxyquinoline in 50 mL of 0.1 N HCl.

-

In a separate container, combine the dissolved o-CPC and 8-hydroxyquinoline solutions. This is your concentrated chromogen solution.

-

-

Working Reagent: On the day of the assay, prepare the working reagent by mixing equal volumes of the Alkaline Buffer and the o-CPC Chromogen Reagent. Allow this solution to equilibrate at room temperature for at least 20 minutes before use. Causality: Pre-mixing and equilibration ensure a stable baseline absorbance and consistent reaction kinetics.

Sample Preparation and Handling

-

Acceptable Samples: Serum, heparinized plasma, and urine are suitable for this assay.

-

Anticoagulants to Avoid: Do not use EDTA, citrate, or oxalate as anticoagulants, as these agents chelate calcium and will lead to falsely low results.[1][6]

-

Hemolysis: Avoid hemolyzed samples. Hemoglobin can cause spectral interference, leading to inaccurate readings.[5]

-

Glassware: All glassware must be scrupulously clean. It is highly recommended to acid-wash all tubes and pipette tips with 0.1N HCl followed by thorough rinsing with deionized water to eliminate any contaminating calcium.[6]

Assay Procedure (Microplate Format)

Figure 2: A step-by-step workflow for the o-CPC calcium assay.

-

Standard Curve Preparation: Prepare a series of calcium standards (e.g., 0, 2.5, 5, 10, 15 mg/dL) by diluting the 10 mg/dL working standard with deionized water. The 0 mg/dL standard will serve as your reagent blank.

-

Plate Setup: In a 96-well clear flat-bottom microplate, pipette 10 µL of the reagent blank, each standard, quality control (QC) samples (low, medium, high), and unknown samples into their respective wells in duplicate or triplicate.

-

Reagent Addition: Add 200 µL of the pre-warmed Working Reagent to all wells.

-

Incubation: Incubate the plate for 5 minutes at room temperature, protected from direct light.

-

Absorbance Reading: Measure the absorbance at 575 nm using a microplate reader.

Data Analysis and Quality Control

-

Blank Subtraction: Calculate the average absorbance of the reagent blank wells. Subtract this value from the average absorbance of all other wells.

-

Standard Curve: Plot the blank-subtracted absorbance of the standards on the y-axis against their corresponding concentrations on the x-axis. Perform a linear regression analysis. The R² value should be ≥ 0.99 for the curve to be considered valid.

-

QC Validation: The calculated concentrations of your QC samples must fall within their pre-defined acceptance ranges. If not, the run is considered invalid, and troubleshooting is required.

-

Sample Quantification: Use the linear regression equation (y = mx + c) from your standard curve to calculate the calcium concentration of your unknown samples.

Troubleshooting and Field-Proven Insights

| Problem | Probable Cause(s) | Recommended Solution(s) |

| High Reagent Blank Absorbance (>0.2 AU) | 1. Contaminated deionized water or glassware. 2. Contaminated reagents. 3. Deteriorated Working Reagent. | 1. Use fresh, high-purity deionized water. Acid-wash all glassware. 2. Prepare fresh reagents from stock. 3. The Working Reagent should be prepared fresh daily. |

| Poor Linearity of Standard Curve (R² < 0.99) | 1. Inaccurate pipetting or dilution of standards. 2. Incorrect wavelength setting. 3. Reagent deterioration. | 1. Use calibrated pipettes and perform serial dilutions carefully. 2. Verify the spectrophotometer settings. 3. Prepare fresh Working Reagent. |

| Low Sensitivity / Low Absorbance Readings | 1. Incorrect pH of the Working Reagent. 2. Insufficient incubation time. 3. Sample matrix interference. | 1. Verify the pH of the Alkaline Buffer is 10.5. 2. Ensure a full 5-minute incubation. 3. For complex matrices, consider a sample blank (sample + buffer without o-CPC) to assess background absorbance. |

| Inconsistent Results (Poor CVs) | 1. Inconsistent pipetting technique. 2. Temperature fluctuations during incubation. 3. Bubbles in the microplate wells. | 1. Ensure consistent and accurate pipetting. 2. Maintain a stable room temperature. 3. Visually inspect wells for bubbles before reading and gently tap the plate to dislodge them if necessary. |

Conclusion

The o-cresolphthalein complexone assay, when executed with a firm grasp of its chemical principles and meticulous attention to protocol details, is a powerful and cost-effective tool for the quantification of calcium. By understanding the causality behind each step—from the critical role of pH to the necessity of masking agents and proper sample handling—researchers can generate highly reliable and reproducible data. This guide provides the foundational knowledge and a validated framework to confidently integrate this essential technique into your research and development workflows.

References

-

Connerty, H. V., & Briggs, A. R. (1966). Determination of serum calcium by means of orthocresolphthalein complexone. American journal of clinical pathology, 45(3), 290-296. [Link]

-

Stern, J., & Lewis, W. H. (1957). The colorimetric estimation of calcium in serum with ocresolphthalein complexone. Clinica chimica acta; international journal of clinical chemistry, 2(6), 576-580. [Link]

-

PubChem. (n.d.). o-Cresolphthalein complexone. National Center for Biotechnology Information. Retrieved from [Link]

-

Spectrum Diagnostics. (n.d.). Calcium OCPC.FH10. Retrieved from [Link]

-

Arena BioScien. (n.d.). Calcium O-CPC. Retrieved from [Link]

-

Myco Instrumentation, Inc. (2021). CA Instructions For Use Calcium oCPC. Retrieved from [Link]

-

Anamol Laboratories Pvt. Ltd. (n.d.). calcium 0-cpc. Retrieved from [Link]

-

Vitro Scient. (n.d.). CALCIUM. Retrieved from [Link]

-

Pointe Scientific, Inc. (n.d.). Calcium Reagent Set. Retrieved from [Link]

-

Taylor & Francis. (n.d.). O-Cresolphthalein – Knowledge and References. Retrieved from [Link]

-

Moorehead, W. R., & Briggs, A. R. (1974). The determination of serum calcium with o-cresolphthalein complexone. Clinical chemistry, 20(11), 1458-1460. [Link]

-

Gitelman, H. J. (1967). An improved automated procedure for the determination of calcium in biological specimens. Analytical biochemistry, 18(3), 521-531. [Link]

-

Corns, C. M. (1990). Interference by haemoglobin with the cresolphthalein complexone method for serum calcium measurement. Annals of clinical biochemistry, 27(2), 152-155. [Link]

- U.S. Patent No. 3,938,954. (1976). Determination of calcium.

Sources

thermodynamic stability of o-Cresolphthalein complexone metal complexes

An In-depth Technical Guide to the Thermodynamic Stability of o-Cresolphthalein Complexone (OCPC) Metal Complexes

Abstract

o-Cresolphthalein complexone (OCPC), a metallochromic indicator belonging to the phthalein dye family, is a powerful chelating agent widely employed in analytical chemistry and clinical diagnostics. Its primary utility lies in the formation of intensely colored, high-stability complexes with alkaline earth metals, most notably calcium. This guide provides a comprehensive exploration of the thermodynamic principles that govern the stability of these metal complexes. We will delve into the structural characteristics of the OCPC ligand, the fundamental thermodynamic parameters of complexation, and the critical influence of solution conditions such as pH. Furthermore, this document offers detailed, field-proven experimental protocols for the determination of stability constants and interprets the resulting data in the context of practical applications, serving as a vital resource for researchers, scientists, and professionals in drug development.

Part 1: Fundamentals of o-Cresolphthalein Complexone and Metal Complexation

The o-Cresolphthalein Complexone (OCPC) Ligand

o-Cresolphthalein complexone (CAS: 2411-89-4), with a molecular formula of C₃₂H₃₂N₂O₁₂ and a molecular weight of 636.61 g/mol , is a large, multidentate ligand derived from o-cresolphthalein.[1][2][3] Its structure is distinguished by two iminodiacetate groups—[-CH₂N(CH₂COOH)₂]—grafted onto the phenolic rings of the o-cresolphthalein core.[2][4] These groups, along with the phenolic hydroxyls, provide a rich array of nitrogen and oxygen donor atoms, enabling OCPC to act as a potent chelating agent.[4][5]

The molecule's ability to bind metal ions is critically dependent on the pH of the solution. The carboxylic acid and phenolic hydroxyl groups are subject to protonation-deprotonation equilibria. In acidic or neutral solutions, these groups are largely protonated, reducing the ligand's coordinating ability. However, in alkaline media (typically pH 8.2-9.8), these groups deprotonate, exposing the negatively charged carboxylate and phenolate moieties, which are then available to form strong coordinate bonds with metal cations.[1] This pH-dependent behavior is the cornerstone of its function as an indicator.[1]

Caption: Structure of o-Cresolphthalein Complexone (OCPC).

Principles of Thermodynamic Stability

The interaction between a metal ion (M) and a ligand (L) like OCPC to form a complex (ML) is a reversible equilibrium process. The thermodynamic stability of this complex is quantified by the stability constant (also known as the formation constant, K_f), which is the equilibrium constant for the formation reaction.[6]

M + L ⇌ ML

K_f = [ML] / ([M][L])

A large value of K_f indicates that the complex is highly stable and the equilibrium lies far to the right.[6] The stability constant is directly related to the standard Gibbs free energy change (ΔG°) of the reaction, a fundamental measure of thermodynamic spontaneity.

ΔG° = -RT ln(K_f) = ΔH° - TΔS°

Where:

-

ΔG° is the standard Gibbs free energy change. A more negative value signifies a more stable complex.[7]

-

ΔH° is the standard enthalpy change, representing the heat absorbed or released during bond formation. It reflects the strength of the metal-ligand bonds.

-

ΔS° is the standard entropy change, representing the change in the system's disorder.

The Chelate Effect: The Driving Force for OCPC's Strong Binding

OCPC's ability to form exceptionally stable complexes stems from the chelate effect .[8][9] This effect describes the observation that a multidentate ligand (a "chelating" ligand) forms a more stable complex than a set of monodentate ligands with equivalent donor atoms.[5][10]

The primary thermodynamic origin of the chelate effect is a significant positive entropy change (ΔS°).[5][10] When a single OCPC molecule displaces multiple water molecules from the metal ion's coordination sphere, there is a net increase in the number of free molecules in the solution. This increase in disorder is entropically favorable and drives the equilibrium towards the formation of the chelate complex.[9][10] While the enthalpy change (ΔH°) for the formation of metal-donor bonds may be similar for both chelating and monodentate ligands, the large positive ΔS° for chelation makes the overall ΔG° significantly more negative, resulting in a much larger stability constant.[9]

Caption: The chelate effect increases entropy and stability.

Part 2: Factors Governing the Stability of OCPC-Metal Complexes

The magnitude of the stability constant for an OCPC-metal complex is not fixed; it is highly dependent on the identity of the metal ion and the specific conditions of the solution.

Influence of the Metal Ion

For a given ligand, the stability of the resulting complexes is profoundly influenced by the properties of the central metal ion.

-

Charge-to-Radius Ratio (Ionic Potential) : The stability of electrostatic interactions increases as the metal ion's charge density increases. Therefore, for alkaline earth metals, stability is expected to increase with a higher charge-to-radius ratio.[11][12] This generally follows the trend Ba²⁺ < Sr²⁺ < Ca²⁺ < Mg²⁺.

-

Electronegativity : A higher electronegativity in the metal ion enhances its ability to attract the electron pairs from the ligand's donor atoms, leading to a more stable complex.[11]

Influence of Solution Conditions

-

The Critical Role of pH : As mentioned, pH is arguably the most critical factor. OCPC functions as an effective ligand only in an alkaline environment where its acidic protons are dissociated. At lower pH values, the ligand is protonated, leading to competition between the metal ion and H⁺ for the donor sites, which drastically reduces the stability of the metal complex. This is why OCPC-based assays are always performed in alkaline buffers.[1][13]

-

Ionic Strength : The ionic strength of the medium affects the activity coefficients of the ions in solution. Stability constants measured at different ionic strengths will vary. For rigorous thermodynamic studies, it is essential to maintain a constant ionic strength using a non-coordinating background electrolyte (e.g., KNO₃ or NaClO₄).[14]

-

Temperature : The formation of complexes can be either exothermic or endothermic. According to the principles of thermodynamics, the stability constant will decrease with increasing temperature for an exothermic reaction and increase for an endothermic one.[14] This relationship allows for the determination of the enthalpy (ΔH°) and entropy (ΔS°) of complexation by measuring K_f at different temperatures.

Structural Considerations

The stereochemistry of the OCPC ligand is such that upon coordination, it forms multiple five- or six-membered rings that include the metal ion.[15] These ring sizes are sterically favorable and contribute significantly to the overall stability of the complex, minimizing ring strain. The hexadentate nature of a fully deprotonated OCPC allows it to wrap around a metal ion, satisfying its coordination requirements and leading to a thermodynamically robust structure.[8]

Caption: Visualization of multiple chelate rings in an OCPC-metal complex.

Part 3: Experimental Determination of Stability Constants

Accurate determination of stability constants is essential for understanding and optimizing systems involving OCPC. Spectrophotometry is a particularly suitable method due to the strong coloration of the OCPC-metal complexes.[13][16]

Spectrophotometric Method: Mole-Ratio

This method involves measuring the absorbance of a series of solutions where the metal ion concentration is held constant while the ligand concentration is varied. A plot of absorbance versus the molar ratio of [Ligand]/[Metal] allows for the determination of the complex's stoichiometry and its stability constant.

Protocol: Step-by-Step Methodology

-

Preparation of Stock Solutions : Prepare accurate stock solutions of the metal salt (e.g., CaCl₂) and OCPC in a suitable solvent. OCPC is often dissolved in a slightly alkaline aqueous solution.[17]

-

pH Buffering : Select an appropriate alkaline buffer (e.g., carbonate-bicarbonate or AMP buffer) to maintain a constant pH at which the complex forms optimally (e.g., pH 9.5).[13] This is a critical step, as pH fluctuations will alter the ligand's protonation state and invalidate the results.

-

Preparation of Sample Series : Prepare a series of volumetric flasks. To each, add a fixed volume of the metal ion stock solution, a fixed volume of the buffer, and then varying volumes of the OCPC stock solution. Dilute to the mark with deionized water. This creates a series with a constant [Metal] and increasing [Ligand]. A blank solution containing only the ligand and buffer should also be prepared.

-

Spectrophotometric Measurement : Allow the solutions to equilibrate. Measure the absorbance of each solution at the wavelength of maximum absorbance (λ_max) for the metal complex (typically 560-590 nm).[13] Use the blank solution to zero the spectrophotometer.

-

Data Analysis : Plot the measured absorbance against the molar ratio ([OCPC]/[Metal]). The plot will initially show a linear increase in absorbance as more ligand is added and more complex is formed. The absorbance will then plateau once all the metal ions have been complexed. The inflection point of the graph indicates the stoichiometry of the complex. The stability constant can then be calculated from the data in the curved portion of the plot using established equations.

Caption: Experimental workflow for the mole-ratio method.

Part 4: Data Interpretation and Applications

Comparative Stability Data

The thermodynamic stability of OCPC with alkaline earth metals is high, which is essential for its use as an indicator. While extensive databases of critically evaluated constants for OCPC are specialized, the stability generally follows the principles discussed.

| Metal Ion | Ionic Radius (Å) | Charge-to-Radius Ratio | Expected Relative log K_f |

| Ba²⁺ | 1.35 | 1.48 | Lowest |

| Sr²⁺ | 1.18 | 1.69 | Low |

| Ca²⁺ | 1.00 | 2.00 | High |

| Mg²⁺ | 0.72 | 2.78 | Highest |

Note: This table represents expected relative stability based on fundamental principles.[11][12] Actual experimental values are required for precise comparison.

Practical Implications

Understanding the thermodynamic stability of these complexes is paramount for their application.

-

Analytical Chemistry : The high stability constant of the Ca-OCPC complex ensures that the complexation reaction goes to completion, allowing for the accurate colorimetric quantification of calcium in samples like serum or for determining water hardness.[1][13]

-

Clinical Diagnostics : In serum calcium assays, the high K_f ensures that even low concentrations of calcium can be reliably detected. The choice of a highly alkaline buffer is a direct consequence of needing to deprotonate the ligand to achieve this high stability.[13][17]

-

Drug Development : While not a drug itself, OCPC serves as an excellent model compound for studying metal chelation. The principles governing its stability with essential ions like Ca²⁺ and Mg²⁺ are directly applicable to the design of chelating drugs intended to target metal ions in biological systems, either for therapy (e.g., removing toxic heavy metals) or for diagnostics.

Conclusion

The is a multifaceted topic rooted in the fundamental principles of coordination chemistry. The exceptional stability, particularly with alkaline earth metals, is driven by the entropically favorable chelate effect, a direct consequence of the ligand's multidentate structure. This stability is finely modulated by the specific properties of the metal ion and, most critically, by the pH of the solution. A thorough understanding of these thermodynamic factors, validated by robust experimental methods, is essential for leveraging OCPC's full potential in analytical, clinical, and research settings.

References

- The Essential Guide to o-Cresolphthalein Complexone for Lab Analysis. (n.d.).

-

PubChem. (n.d.). o-Cresolphthalein complexone. National Center for Biotechnology Information. Retrieved from [Link]

-

Loba Chemie. (n.d.). o-CRESOLPHTHALEIN COMPLEXONE For Complexometry. Retrieved from [Link]

-

Broeker, C. (n.d.). Complexation and Chelation. Chemistry LibreTexts. Retrieved from [Link]

-

Slideshare. (n.d.). Factors affecting stability of metal complexes. Retrieved from [Link]

-

Unacademy. (n.d.). Factors affecting the stability of complexes. Retrieved from [Link]

-

StudySmarter. (n.d.). Metal Chelate Complexes Explained. Retrieved from [Link]

-

Wikipedia. (n.d.). Stability constants of complexes. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). The Chelate Effect (and Macrocycle Effect). Retrieved from [Link]

-

Dalal Institute. (n.d.). Factors Affecting Stability of Metal Complexes with Reference to the Nature of Metal Ion and Ligand. Retrieved from [Link]

-

Government Shivalik College Naya Nangal. (n.d.). THERMODYNAMICS AND KINETIC ASPECTS OF METAL COMPLEXES. Retrieved from [Link]

-

Dalal Institute. (n.d.). Chelate Effect and Its Thermodynamic Origin. Retrieved from [Link]

-

YouTube. (2020). Factors affecting stability of metal complexes. Retrieved from [Link]

-

Material Science Research India. (2009). Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution. Retrieved from [Link]

-

SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Metal Coordination Complexes. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. o-Cresolphthalein complexone | C32H32N2O12 | CID 75485 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. o-Cresolphthalein Complexone CAS#: 2411-89-4 [m.chemicalbook.com]

- 4. CAS 2411-89-4: o-Cresolphthalein complexone | CymitQuimica [cymitquimica.com]

- 5. Complexation [faculty1.coloradocollege.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. Metal Chelate Complexes Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. dalalinstitute.com [dalalinstitute.com]

- 12. gcnayanangal.com [gcnayanangal.com]

- 13. gspchem.com [gspchem.com]

- 14. Studies on Thermodynamic and Formation Constants of Metal Complexes in Solution – Material Science Research India [materialsciencejournal.org]

- 15. Factors affecting stability of metal complexes | PPTX [slideshare.net]

- 16. Page loading... [wap.guidechem.com]

- 17. Metallphthalein powder | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide to the Spectral Properties and Applications of o-Cresolphthalein Complexone Tetrasodium Salt

This guide provides a comprehensive exploration of the spectral properties of o-Cresolphthalein Complexone Tetrasodium Salt and its primary application as a highly sensitive chromogenic indicator for the spectrophotometric determination of calcium. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental principles with practical, field-proven methodologies to ensure both theoretical understanding and successful experimental outcomes.

Introduction: The Role of o-Cresolphthalein Complexone in Metallochromic Analysis

o-Cresolphthalein Complexone, also known as Phthalein Purple, is a sophisticated metallochromic indicator belonging to the phthalein dye family.[1][2] Its molecular architecture incorporates iminodiacetic acid groups, which confer upon it the ability to act as a potent chelating agent.[3] The tetrasodium salt form ensures excellent water solubility, making it a versatile reagent in aqueous analytical systems.[4]

The principal utility of this compound lies in its pronounced and selective color change upon forming a complex with alkaline earth metals, most notably calcium (Ca²⁺).[4][5] In an alkaline environment, the free indicator is colorless to faintly colored, but upon chelation with calcium ions, it forms a stable, intensely purple-colored complex.[5][6] This distinct spectral shift forms the basis of a simple, rapid, and widely adopted colorimetric method for quantifying calcium concentrations in a multitude of sample types, from clinical serum and urine to water quality analysis and pharmaceutical formulations.[3][4]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of o-Cresolphthalein Complexone is essential for its effective application.

| Property | Value |

| IUPAC Name | tetrasodium;2-[[5-[1-[3-[[bis(carboxylatomethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxylatomethyl)amino]acetate |

| Synonyms | o-Cresolphthalexon, Phthalein Purple, Metalphthalein[2] |

| CAS Number | 62698-54-8 (for tetrasodium salt) |

| Molecular Formula | C₃₂H₂₈N₂Na₄O₁₂[4] |

| Molecular Weight | 724.53 g/mol [4] |

| Appearance | Off-white to beige or light brown powder[1] |

| Solubility | Soluble in water; soluble in methanol and ethanol[7] |

Unveiling the Spectral Properties

The analytical power of o-Cresolphthalein Complexone is rooted in its unique and environment-dependent spectral behavior in the UV-Visible range.

The Critical Influence of pH

Like other phthalein-based indicators, the electronic structure and thus the color of o-Cresolphthalein Complexone are highly dependent on pH. The molecule undergoes structural rearrangements as the pH of the solution changes, which alters the extent of the conjugated π-electron system responsible for absorbing visible light.

-

Acidic to Neutral pH (pH < 8.2): The molecule exists predominantly in a lactone form, which is colorless as its electronic structure does not absorb light in the visible spectrum.[7]

-

Alkaline pH (pH > 9.8): In alkaline conditions, the lactone ring opens, and the molecule transitions to a quinoid structure. This creates an extended conjugated system, resulting in a compound that absorbs light and appears colored.[7] For the free indicator in a sufficiently alkaline solution (e.g., 0.1 M NaOH), a characteristic absorption maximum is observed.[7]

The diagram below illustrates the pH-dependent equilibrium that governs the chromophoric properties of the indicator.

Caption: pH-driven equilibrium between the colorless lactone and colored quinoid forms.

The Spectrophotometric Shift upon Calcium Chelation

The true analytical utility emerges in alkaline media when calcium ions are introduced. The iminodiacetate chelating arms of the molecule bind selectively with Ca²⁺ ions. This chelation event stabilizes the open-ring quinoid structure, leading to the formation of a highly colored Ca²⁺-dye complex.

This complex exhibits a strong absorbance maximum in the range of 570 nm to 580 nm .[6][8] The intensity of the color at this wavelength is directly proportional to the concentration of calcium in the sample, a principle that underpins its quantitative application.

A study published in ResearchGate observed the UV-Vis spectra of the indicator at pH 7.5 and noted a peak at 574 nm.[9] Upon the addition of calcium ions, a slight hypsochromic (blue) shift to 573 nm was recorded.[9] Clinical chemistry methods consistently utilize a measurement wavelength between 570 nm and 578 nm for serum calcium determination.[6][10][11]

The following table summarizes the key spectral data.

| Species | Condition | λmax (nm) | Observed Color |

| o-Cresolphthalein Complexone | pH < 8.2 | N/A (UV region) | Colorless |

| o-Cresolphthalein Complexone | Alkaline (e.g., 0.1 M NaOH) | 573 - 579 | Pink/Red |

| Ca²⁺-o-Cresolphthalein Complex | Alkaline (pH ~10-11) | 570 - 580 | Intense Purple/Violet |

Fluorescence Properties

Extensive searches for the fluorescence properties of o-Cresolphthalein Complexone did not yield significant data. The compound's primary application is in colorimetric and absorbance-based assays. Its mechanism of action, which relies on changes in light absorption rather than emission, suggests that it is not a significant fluorophore. Researchers should assume its utility is confined to spectrophotometry.

Practical Application: Spectrophotometric Determination of Calcium

The o-Cresolphthalein Complexone (OCPC) method is a cornerstone of clinical and analytical chemistry for calcium quantification. The following protocol provides a self-validating system for the accurate measurement of calcium in serum.

The Causality Behind Experimental Choices

-

Alkaline Buffer (pH ~10-11): The reaction is performed at a high pH to ensure two critical conditions: 1) The indicator is in its open-ring, chromogenically active form, and 2) The stability of the calcium-dye complex is maximized. An amino-2-methyl-2-propanol-1 buffer is commonly employed.[8]

-

8-Hydroxyquinoline: Biological samples like serum contain significant concentrations of magnesium (Mg²⁺), which can also complex with OCPC and cause positive interference. 8-Hydroxyquinoline is a masking agent that preferentially binds to magnesium, effectively preventing it from reacting with the indicator dye and ensuring the specificity of the assay for calcium.[6]

-

Bichromatic Measurement: To minimize background interference from sample turbidity or hemolysis, advanced automated analyzers often use a bichromatic reading, measuring absorbance at the peak wavelength (e.g., 570 nm) and a secondary wavelength where the complex does not absorb (e.g., 660 or 700 nm).[8][10] The difference in absorbance is then used for calculation.

Detailed Experimental Protocol for Serum Calcium

This protocol is synthesized from established clinical chemistry methodologies.[6][8][12]

1. Reagent Preparation:

-